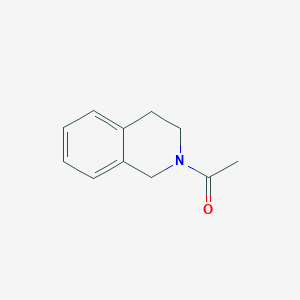

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPPSLURCSFQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344892 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14028-67-2 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of 2 Acetyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Foundational Synthesis of the 1,2,3,4-Tetrahydroisoquinoline (B50084) Scaffold Relevant to N-Acetylation

The construction of the 1,2,3,4-tetrahydroisoquinoline core is a well-established field in organic synthesis, with several named reactions providing reliable access to this heterocyclic system. These methods form the basis for producing the necessary precursor for N-acetylation.

Modern Applications and Refinements of the Pictet-Spengler Condensation

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for THIQ synthesis. wikipedia.orgnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which is attacked by the electron-rich aromatic ring. wikipedia.org

Traditional methods employed strong protic acids like hydrochloric acid with heating. wikipedia.org Modern refinements focus on milder conditions and expanding the substrate scope. For instance, reactions with electron-rich aromatic rings, such as those containing two alkoxy groups, can proceed under physiological conditions. nih.gov Lewis acids (e.g., BF₃·OEt₂) and aprotic media have also been shown to produce superior yields. wikipedia.org A significant area of modern refinement is the development of asymmetric Pictet-Spengler reactions to control stereochemistry at the C-1 position, often using chiral Brønsted acids or organocatalysts. rsc.orgresearchgate.net

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Protic Acid | Trifluoroacetic Acid (TFA) | Strong acid, often used in harsher conditions for less activated rings. | wikipedia.org |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Enables highly enantioselective reactions for asymmetric synthesis. | researchgate.net |

| Organocatalyst | Cinchona Alkaloid Squaramide | Provides good to excellent yields and enantioselectivity for tetrahedron-β-carbolines. | rsc.org |

| Lewis Acid | Ti(O-n-Pr)₄ | Used in specific asymmetric syntheses to facilitate imine formation. | researchgate.net |

Utility of the Bischler-Napieralski Reaction in Precursor Synthesis

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines (DHIQs) from β-arylethylamides. wikipedia.orgjk-sci.com This intramolecular electrophilic aromatic substitution is typically promoted by dehydrating agents such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) under reflux conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a nitrilium ion intermediate, which then undergoes cyclization. jk-sci.comorganic-chemistry.org

The resulting DHIQ contains a C=N double bond, which serves as a prochiral center. A subsequent reduction step, commonly achieved with sodium borohydride (NaBH₄) or through catalytic hydrogenation, is required to furnish the final 1,2,3,4-tetrahydroisoquinoline scaffold. nih.govnih.gov This two-step sequence is a frequently employed strategy in the total synthesis of isoquinoline (B145761) alkaloids and provides a versatile entry point for introducing substituents at the C-1 position. nih.gov The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com

Reductive Cyclization and Friedel-Crafts Acylation Approaches

Alternative strategies to the classic named reactions provide additional flexibility. One such approach involves an intramolecular Friedel-Crafts reaction. For example, N,N-dibenzyl-α-aminols can be converted to 3-substituted THIQs through the cyclization of an in-situ generated tosylate intermediate. organic-chemistry.org Another route begins with the Friedel-Crafts acylation of activated benzene (B151609) rings with N-phenethyl amides to produce ketoamides. nih.gov These intermediates can then undergo reduction of the keto group followed by acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) to yield 1-substituted THIQs. nih.gov

Reductive cyclization offers another pathway. For instance, 2-nitrochalcones can be converted to tetrahydroquinolines via catalytic hydrogenation, which simultaneously reduces the nitro group and the double bond, followed by cyclization. organic-chemistry.org

Other Key Synthesis Strategies for the Core Structure

Several other methods have been developed for the synthesis of the THIQ core. The Pomeranz–Fritsch reaction provides access to the isoquinoline ring, which can then be reduced. More recent developments include transition-metal-catalyzed reactions, such as the palladium-catalyzed intramolecular C-H amination of N-(2-bromobenzyl)anilines. The multi-component Ugi reaction has also been adapted to synthesize 2-acyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides from 3,4-dihydroisoquinolines, isocyanides, and acids in a single step. researchgate.net

Regioselective N-Acetylation Strategies for the 2-Position

Once the 1,2,3,4-tetrahydroisoquinoline scaffold is synthesized, the introduction of an acetyl group at the nitrogen atom is typically a straightforward and highly regioselective process. The secondary amine at the 2-position is significantly more nucleophilic than any of the aromatic carbon atoms, ensuring that acylation occurs exclusively on the nitrogen.

The reaction is commonly performed using standard acetylating agents such as acetic anhydride or acetyl chloride. prepchem.comprepchem.com The process often involves a base, like sodium acetate, to neutralize the acid byproduct (acetic acid or HCl) and drive the reaction to completion. prepchem.comprepchem.com For example, heating 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline hydrobromide with anhydrous sodium acetate and acetic anhydride in methylene chloride affords 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline in high yield. prepchem.com Similarly, 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be acetylated by heating with sodium acetate in a mixture of acetic anhydride and acetic acid. prepchem.com These methods highlight the robustness and high selectivity of the N-acetylation step.

Asymmetric Synthesis and Chiral Control in 2-Acetyl-1,2,3,4-tetrahydroisoquinoline Derivatization

Creating chiral 2-acetyl-THIQ derivatives, particularly those with a stereocenter at the C-1 position, is of great interest for developing enantiomerically pure compounds. Chiral control can be achieved by modifying the foundational synthesis of the THIQ ring itself. Three primary strategies dominate this field: asymmetric catalysis, the use of chiral auxiliaries, and the asymmetric reduction of DHIQ precursors.

Asymmetric Catalysis: This approach introduces chirality during the ring-forming step. The asymmetric Pictet-Spengler reaction has been successfully developed using chiral phosphoric acids as Brønsted acid catalysts. researchgate.net These catalysts create a chiral environment that directs the cyclization of the iminium ion, leading to the formation of one enantiomer in excess.

Chiral Auxiliaries: A chiral auxiliary is a removable chemical moiety that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In THIQ synthesis, a chiral amine like (R)- or (S)-α-methylbenzylamine can be used to form a chiral phenylethylamine precursor. ukzn.ac.za After a Bischler-Napieralski reaction and subsequent reduction, the diastereomeric products can be separated, and the auxiliary can be cleaved to yield the enantiopure THIQ. Ellman's chiral tert-butylsulfinamide is another versatile auxiliary used for the stereoselective synthesis of 1-benzyl THIQ alkaloids. researchgate.net

Asymmetric Reduction of DHIQs: This is one of the most effective and widely used methods. Prochiral 3,4-dihydroisoquinolines, typically synthesized via the Bischler-Napieralski reaction, are reduced to chiral THIQs using a chiral catalyst. nih.gov Transition metals like iridium and ruthenium, complexed with chiral ligands, are highly effective for this transformation via asymmetric hydrogenation or transfer hydrogenation. mdpi.comnih.gov This atom-economical process provides access to a wide variety of enantioenriched 1-substituted-THIQs with high enantiomeric excess (ee). nih.govnih.gov

| Strategy | Precursor | Catalyst/Auxiliary | Conditions | Result (ee/dr) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 1-Aryl-3,4-dihydroisoquinoline | [IrCODCl]₂/(R)-3,5-diMe-Synphos | H₂ (gas), mild conditions | Up to 99% ee | nih.gov |

| Asymmetric Hydrogenation | 1-Alkyl-3,4-dihydroisoquinoline | Chiral cationic Ruthenium catalyst | H₂ in ionic liquids | High ee | mdpi.com |

| Asymmetric Pictet-Spengler | Tryptamine and aldehyde | Chiral Phosphoric Acid | Catalytic amount in solvent | High yields and ee | researchgate.net |

| Chiral Auxiliary | N-Sulfinyl imine | tert-Butylsulfinamide | Grignard addition, haloamide cyclization | Stereoselective synthesis | researchgate.net |

Enantioselective Reduction of 1-Substituted-3,4-Dihydroisoquinolines

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) represents a direct and efficient route to chiral THIQs. researchgate.net A variety of methods have been developed to achieve this transformation with high enantioselectivity. These include the use of chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, and enzymatic catalysis. researchgate.net

One of the most extensively studied approaches is the asymmetric hydrogenation of DHIQs using transition metal catalysts complexed with chiral ligands. For instance, ruthenium catalysts, particularly those of the type [Ru(arene)(aminoalcohol)] and [Ru(arene)(diamine)], have demonstrated high efficiency and enantioselectivity in the reduction of various 1-substituted DHIQs. The choice of chiral ligand, solvent, and reaction conditions plays a crucial role in determining the stereochemical outcome of the reduction.

Table 1: Examples of Catalysts Used in Enantioselective Reduction of DHIQs

| Catalyst Type | Chiral Ligand Example | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ruthenium-based | (R,R)-TsDPEN | Up to 99% | mdpi.com |

| Iridium-based | (S)-P-Phos | Up to 96% | mdpi.com |

| Rhodium-based | Chiral diamines | Up to 99% | mdpi.com |

In 2013, Fan and co-workers utilized heterogeneous chiral cationic ruthenium catalysts for the asymmetric hydrogenation of dihydroisoquinolines in imidazolium ionic liquids, achieving excellent yields and ee values for a series of 1-alkyl THIQs. mdpi.com Furthermore, the addition of Lewis acids such as AgSbF6 has been shown to significantly improve both the catalytic activity and enantioselectivity of ruthenium-catalyzed asymmetric transfer hydrogenation. mdpi.com

Chiral Auxiliary-Mediated Synthesis Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of THIQ synthesis, a chiral auxiliary is temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed. wikipedia.org

A notable example is the use of chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), in the synthesis of 1-substituted THIQs. researchgate.netua.es This approach involves the condensation of the chiral sulfinamide with a suitable precursor to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile, such as a Grignard reagent, to the imine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. researchgate.net The auxiliary can then be cleaved under mild acidic conditions to afford the desired enantiomerically enriched THIQ. ua.es

Another class of effective chiral auxiliaries includes oxazolidinones, which have been successfully employed in stereoselective alkylation and aldol reactions to introduce chirality that can be subsequently elaborated into the THIQ framework. wikipedia.org The predictable stereochemical outcomes and the commercial availability of both enantiomers of many chiral auxiliaries make this a versatile and widely applicable method. ua.es

Stereoselective Photocyclization Methods

Photocyclization reactions offer a unique and powerful tool for the construction of complex molecular architectures, including the tetrahydroisoquinoline skeleton. These reactions can be conducted under mild conditions and often provide access to structures that are difficult to obtain through traditional thermal reactions.

The stereoselective synthesis of tetrahydroisoquinolines can be achieved through photolytic reactions that construct the heterocyclic ring with high stereocontrol. For instance, the [4+2]-cycloaddition of N-sulfonylimines with alkenes, induced by visible light, can lead to the formation of polycyclic scaffolds containing the THIQ moiety. researchgate.net Mechanistic studies suggest that these reactions can proceed via a Dexter energy transfer mechanism. This method allows for the highly stereoselective construction of 3D bicyclic structures under ambient conditions. researchgate.net

Diversification Strategies for this compound Analogs

The functionalization of the this compound core is crucial for exploring structure-activity relationships and developing new therapeutic agents. Diversification can be achieved by introducing substituents at various positions of the THIQ scaffold.

Functionalization at the C-1 Position

The C-1 position of the tetrahydroisoquinoline ring is a key site for functionalization, as substitution at this position is a common feature in many biologically active alkaloids. acs.orgnih.gov A variety of synthetic methods have been developed to introduce diverse substituents at C-1.

Oxidative α-functionalization of N-aryl THIQs, catalyzed by heterogeneous nanocatalysts like copper nanoparticles on silica-coated maghemite, allows for the introduction of various nucleophiles at the C-1 position. acs.org This methodology has been successfully applied in the aza-Henry reaction, coupling THIQs with nitromethane. acs.org

Furthermore, the addition of organometallic reagents, such as Grignard and organozinc reagents, to 3,4-dihydroisoquinolinium salts or N-oxides provides a reliable route to 1-alkyl and 1-aryl substituted THIQs. acs.orgnih.gov The enantioselective addition of arylzinc reagents to 3,4-dihydroisoquinoline N-oxide, promoted by a suitable chiral ligand, can yield (S)-1-arylTHIQs with high enantiomeric excess. nih.gov

Substituent Effects on the Aromatic Ring (e.g., Sulfonylation, Methoxy (B1213986), Hydroxy)

The electronic properties of the aromatic ring of the tetrahydroisoquinoline scaffold can be modulated by the introduction of various substituents, which in turn can influence the biological activity of the molecule. The reactivity and orientation of electrophilic aromatic substitution are governed by the interplay of inductive and resonance effects of the substituents. libretexts.orglibretexts.org

Electron-donating groups, such as methoxy (-OCH3) and hydroxy (-OH) groups, activate the aromatic ring towards electrophilic substitution and are ortho-, para-directing. libretexts.org Conversely, electron-withdrawing groups, such as sulfonyl (-SO2R) groups, deactivate the ring and are meta-directing. libretexts.org

Structure-activity relationship studies on 1-adamantoyloaminoalkyl derivatives of THIQ have shown that variations in substituents on the aromatic part of the molecule significantly impact their affinity for serotonin receptors. nih.gov For instance, the introduction of a bromo and a methoxy group at the 5- and 8-positions, respectively, resulted in a potent mixed 5-HT1A/5-HT2A ligand. nih.gov

Table 2: Influence of Aromatic Ring Substituents on Receptor Affinity

| Substituent(s) | Receptor Affinity (Ki, nM) | Receptor Selectivity | Reference |

|---|---|---|---|

| Unsubstituted | Potent 5-HT1A | High 5-HT1A/5-HT2A selectivity | nih.gov |

| 5-Br, 8-OCH3 | 5-HT1A: 4.9-46, 5-HT2A: 40-1475 | Loss of 5-HT1A/5-HT2A selectivity | nih.gov |

Integration of Novel Heterocyclic Moieties (e.g., 1,2,3-Triazoles, Oxazole Rings)

The incorporation of additional heterocyclic rings onto the this compound framework is a powerful strategy for generating novel chemical entities with potentially enhanced biological activities. This approach can lead to the discovery of compounds with unique pharmacological profiles.

The synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives bearing other heterocyclic moieties has been achieved through the reaction of homophthalic anhydride with imines. mdpi.com This method allows for the introduction of desired pharmacophore groups at the 2nd and 3rd positions of the THIQ ring in a single step.

While the direct integration of 1,2,3-triazoles and oxazole rings onto the this compound core is a more specialized area, the principles of click chemistry and multicomponent reactions can be applied to achieve such modifications. For instance, a THIQ derivative bearing an alkyne or azide functionality could readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a 1,2,3-triazole ring. Similarly, the construction of an oxazole ring could be envisioned through the reaction of a THIQ derivative containing a suitable functional group with a tosylmethyl isocyanide (TosMIC) reagent.

Generation of Metabolically Stable and Active Derivatives

The development of novel therapeutic agents based on the this compound scaffold necessitates a detailed understanding of its metabolic fate and the strategic derivatization to enhance both metabolic stability and biological activity. Early identification of metabolic liabilities is crucial to guide the design of next-generation compounds with improved pharmacokinetic profiles and sustained therapeutic efficacy. Key strategies employed in this endeavor include structural modifications at various positions of the tetrahydroisoquinoline core and the application of principles such as bioisosterism.

A significant challenge in the optimization of 1,2,3,4-tetrahydroisoquinoline (THIQ)-based compounds is their susceptibility to metabolism, which can lead to rapid clearance and reduced bioavailability. For instance, in the development of antimalarial agents, it was discovered that while iso-butyl substitution at the N-2 position of the THIQ ring conferred good potency, these derivatives were metabolically labile. rsc.orgresearchgate.net To address this, medicinal chemists have explored various substitutions at the N-2, C-3, and C-4 positions to enhance metabolic stability without compromising biological activity. researchgate.netnih.gov

One effective strategy to mitigate metabolic lability is the introduction of fluorine atoms. The replacement of a metabolically vulnerable iso-butyl group with a 2,2,2-trifluoroethyl substituent at the N-2 position has been shown to significantly improve metabolic stability. rsc.orgresearchgate.net This approach led to the identification of lead candidates with good solubility, enhanced metabolic stability, and potent in vitro and in vivo antimalarial activity. rsc.orgresearchgate.net

In the context of developing CXCR4 antagonists based on a 1,2,3,4-tetrahydroisoquinoline scaffold, a systematic investigation into the impact of substitutions on both potency and metabolic stability was undertaken. The lead compound, TIQ-15, while potent, presented opportunities for improvement in its metabolic stability. A series of derivatives were synthesized and evaluated for their ability to inhibit SDF-1 induced Ca²⁺ flux (a measure of CXCR4 antagonism) and their stability in human and mouse liver microsomes.

Initial modifications focused on replacing a metabolically susceptible component of the parent structure with a series of substituted pyridines. The data revealed that these substitutions had a profound impact on both the biological activity and the metabolic stability of the resulting compounds.

| Compound | Substitution | CXCR4 IC₅₀ (nM) | % Remaining (Human Liver Microsomes, 30 min) | % Remaining (Mouse Liver Microsomes, 30 min) |

| 16a | Unsubstituted Pyridine | 100 | 85 | 90 |

| 16c | 5-Methylpyridine | 30 | 60 | 75 |

| 20h | 5-Fluoropyridine | 20 | 95 | 98 |

| 20u | 5-Fluoropyridine (with additional modification) | 50 | >99 | >99 |

The unsubstituted pyridine analog 16a exhibited a tenfold decrease in CXCR4 potency compared to the parent compound but showed a significant increase in microsomal stability. nih.gov The introduction of a methyl group at the 5-position of the pyridine ring (16c ) led to a threefold improvement in potency; however, this came at the cost of reduced liver microsomal stability. nih.gov

The strategic introduction of substituents that block or slow down metabolic pathways, while simultaneously maintaining or enhancing interactions with the biological target, is a cornerstone of modern medicinal chemistry. The data from the development of these THIQ-based CXCR4 antagonists provide a clear example of how systematic chemical derivatization can lead to the generation of metabolically stable and biologically active compounds.

Comprehensive Pharmacological Profiling and Biological Activities of 2 Acetyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Investigations in Neuropharmacology and Neurodegenerative Disorders

The unique structural scaffold of 2-acetyl-1,2,3,4-tetrahydroisoquinoline has served as a foundation for the development of various analogs with significant activities within the central nervous system. These compounds have been the subject of extensive research, particularly in the realms of neuroprotection, anticonvulsant effects, and modulation of key neurotransmitter systems implicated in a range of neurological and neurodegenerative conditions.

Neuroprotective Efficacy (e.g., Against Dopaminergic Neuron Degeneration in Parkinson's Disease Models)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic (DAergic) neurons in the substantia nigra. Research into analogs of this compound has revealed promising neuroprotective properties in preclinical models of this disease.

One notable derivative, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ), has demonstrated the ability to protect these vulnerable neurons. nih.gov In a mouse model of PD induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), administration of AMTIQ resulted in a significant increase in the survival of DAergic neurons and their fibers. nih.gov This neuroprotective effect was associated with a reduction in microglial activation, a key component of the neuroinflammatory processes that contribute to neuronal death in PD. nih.gov Furthermore, pharmacokinetic studies indicated that AMTIQ can penetrate the blood-brain barrier, with a brain-to-plasma ratio of 45%, a critical feature for a centrally acting therapeutic agent. nih.gov The neuroprotective effects of AMTIQ also translated to functional improvements, as treated mice showed better performance on behavioral tests of motor coordination, such as the rotarod and vertical grid tests. nih.gov

Similarly, investigations into N-functionalized derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ), a related endogenous compound known for its neuroprotective potential, have provided further insights. nih.gov In an MPTP-induced mouse model, various N-substituted 1-MeTIQ analogs were tested. While all tested compounds mitigated the MPTP-induced bradykinesia, 1-Me-N-propargyl-TIQ was particularly effective, blocking the reduction in striatal dopamine (B1211576) content and preventing the loss of nigral tyrosine hydroxylase-positive cells. nih.gov This suggests that the nature of the N-functional group can significantly influence the neuroprotective profile of the tetrahydroisoquinoline scaffold. nih.gov

Table 1: Neuroprotective Effects of Tetrahydroisoquinoline Analogs in Parkinson's Disease Models

| Compound | Model | Key Findings |

|---|---|---|

| 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) | MPTP-treated mice | Increased survival of dopaminergic neurons, decreased microglial activation, improved motor function. nih.gov |

Anticonvulsant Activity and Central Nervous System Excitability Modulation

Analogs of this compound have been identified as potent anticonvulsants, primarily through their action as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission.

A series of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant anticonvulsant properties in various rodent models. nih.govnih.gov These compounds were effective against seizures induced by audiogenic stimuli, maximal electroshock (MES), and pentylenetetrazol (PTZ). nih.govresearchgate.net Their mechanism of action is distinct from traditional antiepileptic drugs like diazepam, as they specifically protect against seizures induced by AMPA and kainate, but not N-methyl-D-aspartate (NMDA). nih.gov

One particularly potent compound from this series, designated THIQ-10c, which features an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, exhibited superior anticonvulsant activity and a longer duration of protective effects in a genetically susceptible mouse strain (DBA/2). nih.gov Further studies confirmed that these tetrahydroisoquinoline derivatives, including 10c, act as highly effective noncompetitive modulators of the AMPA receptor. nih.gov The design and synthesis of these compounds were guided by molecular modeling, leading to the discovery of agents more potent than talampanel (B1681217), an AMPA receptor antagonist that has been investigated in clinical trials for epilepsy. nih.gov

Table 2: Anticonvulsant Profile of N-Acetyl-1-aryl-tetrahydroisoquinoline Derivatives

| Seizure Model | Activity of THIQ Derivatives |

|---|---|

| Audiogenic Seizures (DBA/2 mice) | Protective action, with THIQ-10c showing high potency and long duration. nih.gov |

| Maximal Electroshock (MES) Test | Protective action. nih.govresearchgate.net |

| Pentylenetetrazol (PTZ) Test | Protective action. nih.gov |

| Kainate- and AMPA-induced Seizures | Protective against clonic/tonic seizures and lethality. nih.gov |

Cholinergic System Interactions: Acetylcholinesterase and Butyrylcholinesterase Inhibition for Alzheimer's Disease Therapy

The cholinergic system, particularly the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) that degrade the neurotransmitter acetylcholine (B1216132), is a primary target in the symptomatic treatment of Alzheimer's disease (AD). nih.govnih.gov Tetrahydroisoquinoline derivatives have emerged as promising inhibitors of these enzymes.

Research has shown that C-1 functionalized-N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives can potently inhibit both AChE and BuChE. nih.gov The inhibitory potency is significantly influenced by the nature of the substituent at the C-1 position of the tetrahydroisoquinoline ring. nih.gov Kinetic and molecular docking studies suggest that these compounds can bind to the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govmdpi.com For instance, compound 8i, a novel derivative, demonstrated strong inhibitory effects on both AChE (IC50 = 0.39 μM) and BuChE (IC50 = 0.28 μM) and was found to bind simultaneously to the PAS and the catalytic active site (CAS). mdpi.com

The development of dual inhibitors that target both AChE and BuChE is considered a valuable strategy for AD, as both enzymes contribute to the breakdown of acetylcholine in the brain. researchgate.net The tetrahydroisoquinoline scaffold has proven to be a versatile platform for designing such dual-acting agents, offering a potential therapeutic avenue for mitigating the cholinergic deficit associated with Alzheimer's disease. nih.govmdpi.com

Table 3: Cholinesterase Inhibitory Activity of Tetrahydroisoquinoline Analogs

| Compound Class | Target Enzymes | Mechanism of Action | Relevance |

|---|---|---|---|

| C-1 functionalized-N-aryl-1,2,3,4-tetrahydroisoquinolines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Reversible inhibition, binding to the peripheral anionic site (PAS). nih.gov | Potential for symptomatic treatment of Alzheimer's Disease. nih.gov |

Ligand-Receptor Interactions with Key Central Nervous System Receptors

The kappa opioid receptor (KOR) is a G protein-coupled receptor that plays a crucial role in modulating mood, addiction, and pain. nih.gov Tetrahydroisoquinoline-based compounds have been developed as highly potent and selective KOR antagonists, which are of significant interest for the treatment of depression, anxiety, and substance use disorders. nih.govrti.org

Structure-activity relationship (SAR) studies on a class of tetrahydroisoquinoline carboxamide derivatives have led to the identification of compounds with nanomolar and sub-nanomolar potency for the KOR. nih.govnih.gov For example, compound 12 (4-Me-PDTic) exhibited a Ke value of 0.37 nM in a [35S]GTPγS binding assay and was over 600-fold selective for the KOR compared to the mu and delta opioid receptors. nih.gov These analogs were found to be pure antagonists with no agonist activity. rti.org Importantly, pharmacokinetic studies in rats have confirmed that selected compounds from this class can penetrate the brain, a prerequisite for central nervous system activity. nih.govrti.org The high potency, selectivity, and favorable pharmacokinetic properties of these tetrahydroisoquinoline KOR antagonists make them strong candidates for further therapeutic development. nih.govrti.org

Table 4: Kappa Opioid Receptor Antagonist Activity of Tetrahydroisoquinoline Derivatives

| Compound | KOR Potency (Ke) | Selectivity (KOR vs. μ/δ) | Key Feature |

|---|---|---|---|

| Lead Compound 1 | 0.058–0.64 nM | Highly selective | New class of KOR antagonists with a single basic amine group. nih.govrti.org |

As previously discussed in the context of their anticonvulsant properties, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives function as potent noncompetitive AMPA receptor antagonists. nih.govnih.gov The AMPA receptor is a primary mediator of fast excitatory synaptic transmission in the brain, and its overactivation can lead to excitotoxicity and neuronal damage, implicating it in conditions like epilepsy and ischemic brain injury.

The antagonism of AMPA receptors by these tetrahydroisoquinoline compounds provides a clear mechanism for their observed anticonvulsant effects. nih.gov Electrophysiological studies have confirmed that compounds from this series are highly effective noncompetitive-type modulators of the AMPA receptor. nih.gov One specific analog, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, was identified as one of the most potent non-competitive AMPA antagonists described at the time of its study, with a high affinity (Kd of 14.8 nM). nih.gov This direct interaction with a key excitatory receptor underscores the significant potential of the this compound scaffold in modulating central nervous system excitability.

Table 5: AMPA Receptor Antagonist Profile of 2-Acetyl-tetrahydroisoquinoline Analogs

| Compound | Type of Antagonism | Potency |

|---|---|---|

| N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Noncompetitive | More potent than talampanel in seizure models. nih.gov |

Dopamine Receptor Binding (D1 and D2)

Research into this compound and its analogs, particularly other tetrahydroisoquinolines (THIQs), reveals significant interaction with the dopaminergic system. These compounds have been investigated for their ability to bind to dopamine receptors, specifically the D1 and D2 subtypes, which are crucial components of the central nervous system. nih.gov Salsolinol (B1200041), a well-known dopamine-derived THIQ, may act as an agonist at dopaminergic D1 receptors. wikipedia.org

Studies have demonstrated that THIQs can displace ligands from dopamine receptor binding sites. For instance, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and salsolinol have been shown to displace [3H]apomorphine from its binding sites with an effectiveness comparable to that of dopamine itself. nih.gov This suggests a direct interaction with the receptor. While these specific THIQs effectively abolished the behavioral and biochemical effects of the dopamine agonist apomorphine, they did not alter the effects of the antagonist haloperidol. nih.gov

The development of novel THIQ analogs has aimed to create compounds with high affinity and selectivity for specific dopamine receptor subtypes. For example, the introduction of certain substituents into the THIQ structure has yielded analogs with high affinity for the D3 receptor, a member of the D2-like family, with significant selectivity over the D2 receptor itself. nih.gov Other research has focused on developing 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands, which have shown moderate binding affinity to dopamine receptors in cerebral striatal membranes. researchgate.net

| Compound/Analog | Receptor Target(s) | Observed Effect |

| Salsolinol | D1 and D3 Receptors | Potential agonist activity. wikipedia.org |

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Dopamine Receptors | Displaced [3H]apomorphine from binding sites; abolished effects of apomorphine. nih.gov |

| Substituted THIQs | D3 Receptor | High affinity and selectivity over D2 receptors. nih.gov |

| 4-Aryl-1,2,3,4-tetrahydroisoquinolines | Dopamine Receptors | Moderate binding affinity. researchgate.net |

NMDA Receptor Antagonism

N-Methyl-D-aspartate (NMDA) receptor antagonists are a class of drugs that inhibit the action of the NMDAR, an ionotropic receptor crucial for synaptic plasticity and neurotransmission. wikipedia.org Certain analogs of this compound have demonstrated notable activity as NMDA receptor antagonists.

Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine, has been identified as an uncompetitive NMDA receptor antagonist. nih.govnih.gov In studies using primary cultures of rat cerebellar granule cells, 1MeTIQ showed neuroprotective abilities comparable to established uncompetitive NMDA receptor antagonists like MK-801 and memantine. nih.gov When applied after exposure to glutamate, 1MeTIQ significantly reduced the excitotoxic lesion, suggesting its inhibitory effect on NMDA receptors is a key part of its anti-excitotoxic activity. nih.gov This antagonism of the glutamatergic system is considered an essential component of the neuroprotective properties exhibited by 1MeTIQ. nih.gov

The mechanism of NMDA receptor antagonists involves blocking the ion channel to prevent the influx of ions that leads to neuronal excitation. wikipedia.org The neuroprotective effects observed with 1MeTIQ align with this mechanism, as antagonism at these sites is generally considered neuroprotective. nih.govvirginia.edu

Anti-addictive Potential

The analog 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown considerable potential as an anti-addictive agent. nih.gov Research suggests that 1MeTIQ can attenuate craving and reduce drug-seeking behavior. nih.gov

Studies involving animal models have provided evidence for these anti-addictive properties. For instance, 1MeTIQ has been shown to be effective in preventing morphine-induced conditioned place preference and in reducing alcohol intake in rats. nih.gov Further research has described its effects in cocaine self-administered rats, reinforcing the view that 1MeTIQ has a significant potential for use in combating substance abuse. nih.gov The anti-addictive effects of 1MeTIQ may be linked to its neuroprotective properties, which include monoamine oxidase (MAO) inhibition, scavenging of free radicals, and its antagonism of the glutamatergic system. nih.gov

Role as an Endogenous Metabolite and Neurotoxin (e.g., Salsolinol-like Compounds in Diabetes and Parkinson's)

Certain derivatives of tetrahydroisoquinoline are endogenous metabolites that can also act as potent neurotoxins, with significant implications for neurodegenerative diseases like Parkinson's disease (PD). Salsolinol, a dopamine-derived neurotoxin, is a key example found in the cerebrospinal fluid of PD patients and is known to be toxic to dopaminergic neurons. wikipedia.orgnih.gov

A direct analog of this compound, named 1-acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (ADTIQ), has been identified as a salsolinol-like neurotoxin. researchgate.net The formation of ADTIQ is particularly relevant in the context of diabetes, which is considered a risk factor for PD. researchgate.net ADTIQ is formed from the reaction of dopamine with methylglyoxal (B44143) (MG), a byproduct of glucose metabolism whose levels are elevated in diabetes. researchgate.net

Research has shown that under hyperglycemic conditions, both in cellular models and in the brains of diabetic rats, the levels of ADTIQ and its precursor, MG, are significantly elevated. researchgate.net This finding suggests a biochemical link between diabetes and Parkinson's disease, where elevated glucose leads to increased MG, which in turn reacts with dopamine to form the neurotoxin ADTIQ. researchgate.net This metabolite, which is present in the human brain, may contribute to the degeneration of dopaminergic neurons, a hallmark of PD. researchgate.net Salsolinol itself is also considered a potential etiological factor in PD, inducing oxidative stress and cell death in dopaminergic cells. nih.gov

| Compound | Precursors | Associated Conditions | Proposed Mechanism of Action |

| 1-Acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (ADTIQ) | Dopamine + Methylglyoxal (MG) | Diabetes, Parkinson's Disease | Acts as a neurotoxin to dopaminergic neurons. researchgate.net |

| Salsolinol | Dopamine + Acetaldehyde (B116499) | Parkinson's Disease, Alcohol Use Disorder | Dopaminergic neurotoxin; induces oxidative stress and pyroptosis. wikipedia.orgnih.govnih.gov |

Anti-inflammatory and Immunomodulatory Research

Tetrahydroisoquinoline derivatives have been investigated for their potential anti-inflammatory and immunomodulatory activities. Neuroinflammation, particularly that caused by the activation of microglial cells, is implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's disease. nih.gov

One analog, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetarhydroisoquinoline (AMTIQ), has been specifically studied for its effects on neuroinflammatory responses and dopaminergic neurodegeneration. nih.gov This compound has demonstrated anti-inflammatory properties and has been shown to protect nigral dopaminergic neurons. nih.gov The mechanism of action for many anti-inflammatory compounds involves the inhibition of pro-inflammatory cytokines (like TNF-α, IL-1β, and IL-6) and key signaling pathways such as NF-κB. mdpi.commdpi.com The protective effects of AMTIQ are associated with its ability to modulate the neuroinflammatory response, highlighting the potential of this class of compounds in mitigating inflammation-driven neurodegeneration. nih.gov

Antimicrobial and Antiparasitic Efficacy

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is found in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial efficacy. rsc.orgnuph.edu.ua

Antibacterial Spectrum and Mechanisms (e.g., Folic Acid Synthesis Inhibition)

Derivatives of THIQ have been shown to possess broad-spectrum biological activities, which include antibacterial effects. nuph.edu.ua While the specific mechanisms for all THIQ derivatives are varied, one critical pathway targeted by many synthetic antimicrobials is the folic acid biosynthesis pathway. researchgate.net

Folic acid is essential for the synthesis of nucleic acids and proteins in bacteria. microbenotes.com Inhibitors of this pathway, such as sulfonamides and trimethoprim, function by blocking key enzymes required for folate production. microbenotes.comnih.gov Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthetase because of their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the enzyme. microbenotes.com Trimethoprim inhibits a later step in the pathway by blocking dihydrofolate reductase (DHFR). microbenotes.com The interruption of this pathway ultimately compromises the bacteria's ability to grow and replicate. researchgate.net While THIQ derivatives are known to have antibacterial properties, further research is needed to fully elucidate whether their mechanism of action involves the inhibition of folic acid synthesis or other bacterial targets. nuph.edu.ua

Antifungal Activity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been identified as a promising framework for the development of novel antifungal agents. Researchers have synthesized and evaluated various N-substituted THIQ analogs for their efficacy against a range of fungal species.

In one study, novel N-substituted THIQ analogs were assessed for their antifungal properties. Two compounds, specifically designated as 145 and 146, demonstrated a zone of inhibition against Candida glabrata that was comparable to the standard antifungal drug, clotrimazole. Further investigation into their minimum inhibitory concentration (MIC) revealed that compound 145 was particularly potent against Saccharomyces cerevisiae, with a MIC value of 1 μg/ml. nih.gov Compound 146 showed strong activity against Yarrowia lipolytica, with a MIC of 2.5 μg/ml. nih.gov

Another class of derivatives, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQs), has also been explored for antifungal potential. Two derivatives, labeled as compounds 5 and 6, showed significant activity against several fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. For instance, against Aspergillus parasiticus, compound 5 exhibited a 94.12% antifungal activity, while compound 6 showed 73.53% activity. conicet.gov.ar

The following table summarizes the antifungal activity of selected tetrahydroisoquinoline analogs.

Table 1: Antifungal Activity of Tetrahydroisoquinoline Analogs

| Compound | Fungal Species | Activity |

|---|---|---|

| Analog 145 | Saccharomyces cerevisiae | MIC = 1 µg/ml |

| Analog 146 | Yarrowia lipolytica | MIC = 2.5 µg/ml |

| NSTHIQ Analog 5 | Aspergillus parasiticus | 94.12% activity |

| NSTHIQ Analog 6 | Aspergillus parasiticus | 73.53% activity |

| NSTHIQ Analog 5 | Aspergillus flavus | 77.78% activity |

| NSTHIQ Analog 6 | Aspergillus niger | 71.43% activity |

Anti-malarial Properties

The tetrahydroisoquinoline nucleus is a key structural motif in the development of new therapeutic agents against malaria, caused by the parasite Plasmodium falciparum.

A high-throughput screening of over 300,000 compounds identified more than 40 analogs belonging to the THIQ core with potent activity against drug-resistant strains of malaria. One compound, designated as 173, was the most active, with an EC50 in the sub-nanomolar range against all tested malarial strains. nih.gov

In a separate study, twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) analogues were synthesized and tested in vitro against P. falciparum. Two compounds were found to be highly active, with IC50 values below 0.2 μg/ml. Specifically, 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline and 6-hydroxyspiro[1,2,3,4-tetrahydroisoquinoline-1:1'-cyclohexane] demonstrated significant antiplasmodial activity and low cytotoxicity. researchgate.net

The table below details the anti-malarial activity of representative tetrahydroisoquinoline analogs.

Table 2: Anti-malarial Activity of Tetrahydroisoquinoline Analogs

| Compound | Plasmodium falciparum Strain | IC50/EC50 |

|---|---|---|

| Analog 173 | Multiple drug-resistant strains | Sub-nanomolar EC50 |

| 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline | Not specified | < 0.2 µg/ml |

| 6-hydroxyspiro[1,2,3,4-tetrahydroisoquinoline-1:1'-cyclohexane] | Not specified | < 0.2 µg/ml |

Antitumor and Antiproliferative Investigations

The tetrahydroisoquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with significant antitumor and antiproliferative properties. nuph.edu.ua

Synthetic 1,2,3,4- and 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have been reported to exhibit antitumor activities. nih.gov In one study, newly synthesized 5,6,7,8-tetrahydroisoquinolines were evaluated for their anticancer activity against A549 lung cancer cells and MCF7 breast cancer cells. One compound, 7e, showed the most potent cytotoxic activity against the A549 cell line with an IC50 of 0.155 µM. Another compound, 8d, was most potent against the MCF7 cell line, with an IC50 of 0.170 µM. nih.gov

The antitumor potential of THIQ-based natural products has also been extensively explored, making it a crucial scaffold for anticancer drug design. nuph.edu.ua

The antiproliferative activity of selected tetrahydroisoquinoline analogs is summarized in the table below.

Table 3: Antiproliferative Activity of Tetrahydroisoquinoline Analogs

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Analog 7e | A549 (Lung Cancer) | 0.155 µM |

| Analog 8d | MCF7 (Breast Cancer) | 0.170 µM |

Cardiovascular System Effects

Certain derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their specific effects on heart rate, demonstrating potential as bradycardic agents, which act to slow the heart rate.

A study focused on novel 1,2,3,4-tetrahydroisoquinoline derivatives with a cyclic amine at the 2-position identified the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton as essential for potent in vitro bradycardic activity. The presence of at least one methoxy (B1213986) group at the 6- or 7-position of the tetrahydroisoquinoline ring was also found to be important for this effect. In vivo testing of selected compounds showed that 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited potent bradycardic activity with minimal impact on mean blood pressure in rats. nih.gov

Additionally, different N-acyl 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their pharmacological activity as novel specific bradycardic agents. nih.gov

Some isoquinoline (B145761) derivatives, particularly 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines, have been found to exert a peripheral vasodilatory effect. nih.gov This action contributes to the widening of blood vessels, which can lead to a decrease in blood pressure.

More specifically, research into 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives has identified them as potent renal vasodilators that selectively stimulate DA1 (peripheral dopamine receptor-1) receptors. One of the most potent compounds, (S)-(-)-7,8-Dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, demonstrated a DA1 agonist activity approximately 10 times stronger than dopamine in increasing renal blood flow in anesthetized dogs. nih.gov

Metabolic Regulation and Related Therapeutic Applications

Derivatives of 1,2,3,4-tetrahydroisoquinoline have emerged as promising candidates for the therapeutic regulation of metabolic disorders, particularly diabetes.

One area of investigation has been the development of selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. A novel series of 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized for this purpose. Among them, (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline exhibited potent partial agonist activity with an EC50 of 13 nM. In animal models of insulin (B600854) resistance and hyperglycemia, this compound significantly reduced plasma glucose levels. acs.org

Another study focused on 1,2,3,4-tetrahydroisoquinoline substituted 2H-pyranones and 1,3-teraryls as agents to stimulate glucose uptake in skeletal muscle cells. One compound, designated 5d, showed a significant, concentration-dependent stimulation of glucose uptake, with a maximum 2.7-fold stimulation at a concentration of 10 µM in L6 skeletal muscle cells. consensus.app

The table below presents data on the metabolic regulatory activities of selected tetrahydroisoquinoline analogs.

Table 4: Metabolic Regulatory Activity of Tetrahydroisoquinoline Analogs

| Compound | Target/Action | Activity |

|---|---|---|

| (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | PPARγ Partial Agonist | EC50 = 13 nM |

| Compound 5d (a 2H-pyranone derivative) | Glucose Uptake Stimulation | 2.7-fold increase at 10 µM |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonism for Anti-diabetic Effects

Research into the anti-diabetic potential of tetrahydroisoquinoline derivatives has identified a novel series of compounds that act as selective partial agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govjst.go.jp PPARγ is a key transcriptional factor that regulates glucose metabolism and adipocyte differentiation, making it a significant target for anti-diabetic drugs. jst.go.jpopenmedicinalchemistryjournal.com While full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective insulin sensitizers, their use is associated with significant side effects. openmedicinalchemistryjournal.comnih.gov Consequently, the development of PPARγ partial agonists, which may offer a safer therapeutic profile, has been a focus of investigation. jst.go.jpnih.gov

Studies have explored various substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, demonstrating their potential in this area. One series of 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives yielded a potent partial agonist, compound 20g ((E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline). nih.gov This compound exhibited a strong partial agonist activity with an EC50 of 13 nM and a maximal response of 30%. nih.gov In studies using KK-Ay mice, a model for insulin resistance and hyperglycemia, compound 20g significantly reduced plasma glucose levels without affecting triglyceride levels, an effect comparable to the full agonist pioglitazone. nih.gov

Another line of research focused on (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. nih.gov From this series, compound 13jE ((S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt) was identified as a potent and selective PPARγ partial agonist (EC50 = 85 nM). nih.govdocumentsdelivered.com This compound also displayed inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), another target for anti-diabetic therapies. nih.govdocumentsdelivered.com In animal studies with KK-Ay mice, repeated administration of 13jE led to significant decreases in both plasma glucose and triglyceride levels. nih.gov Notably, unlike the full agonist rosiglitazone, 13jE did not cause significant increases in plasma volume or liver weight, suggesting a more favorable safety profile potentially due to its dual action as a PPARγ partial agonist and PTP-1B inhibitor. nih.gov

Further structure-activity relationship studies on 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives identified compound 26v , which showed even stronger PPARγ partial agonist activity (EC50 = 6 nM) compared to previously reported analogs. jst.go.jp In studies with Zucker fatty rats, compound 26v effectively reduced plasma triglyceride levels and improved glucose tolerance, while avoiding the hematocrit reduction seen with pioglitazone. jst.go.jp These findings underscore that the 1,2,3,4-tetrahydroisoquinoline scaffold is a promising foundation for developing novel, selective PPARγ partial agonists for the treatment of type 2 diabetes with potentially fewer side effects than full agonists. nih.govjst.go.jp

Table 1: PPARγ Partial Agonist Activity of Tetrahydroisoquinoline Analogs

| Compound | Chemical Name | EC50 (PPARγ) | Maximal Response (%) | Key In Vivo Effects | Citations |

|---|---|---|---|---|---|

| 20g | (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 13 nM | 30% | Significantly reduced plasma glucose in KK-Ay mice. | nih.gov |

| 13jE | (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt | 85 nM | N/A | Decreased plasma glucose and triglycerides in KK-Ay mice without increasing plasma volume or liver weight. | nih.govdocumentsdelivered.com |

| 26v | 7-[2-(2,5-dihydropyrrol-1-yl)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 6 nM | N/A | Reduced plasma triglycerides and improved glucose tolerance in Zucker fatty rats without decreasing hematocrit. | jst.go.jp |

Multidrug Resistance (MDR) Reversal Activity

The development of multidrug resistance (MDR) in cancer cells is a major obstacle to successful chemotherapy. core.ac.uknih.gov One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cell, reducing their efficacy. core.ac.uk Research has shown that certain 1,2,3,4-tetrahydroisoquinoline derivatives can act as P-gp inhibitors, thereby reversing MDR. core.ac.uknih.gov

A study involving the synthesis of structurally diverse 1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines demonstrated their potential as MDR reversal agents. nih.gov The compounds were evaluated for their ability to inhibit P-gp using a functional assay with rhodamine 6G on MCF-7/Adr (doxorubicin-resistant) cells. core.ac.uk Out of 24 synthesized compounds, five exhibited greater P-gp inhibition than the reference compound, verapamil (B1683045). nih.gov One particular analog, (1'R,2R)-2-{2'-[2"-hydroxy- 3"-(·-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'- isoquinolyl}propan-1-ol hydrochloride , was found to be highly effective. core.ac.uknih.gov This compound showed twice the efficacy of verapamil at concentrations that were ten times lower, highlighting its potential for further development as an MDR modulator. nih.gov

The tetrahydroisoquinoline moiety has also been incorporated into other chemical scaffolds to enhance MDR reversal activity. nih.gov For instance, a series of 2,4-disubstituted quinazoline (B50416) derivatives were designed as modulators of ABC transporters, including P-gp. nih.gov Within this series, derivatives carrying a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) group were among the most potent P-gp inhibitors, with EC50 values in the nanomolar range. nih.gov Specifically, compound 1e from this series, which incorporates the tetrahydroisoquinoline structure, was identified as a selective and potent P-gp inhibitor. nih.gov It was shown to increase the uptake of doxorubicin (B1662922) in resistant colon cancer cells (HT29/DX) and restore the drug's anti-cancer activity. nih.gov These findings indicate that the 1,2,3,4-tetrahydroisoquinoline skeleton is a valuable pharmacophore for designing effective agents to combat multidrug resistance in cancer treatment. core.ac.uknih.gov

Molecular Mechanisms of Action and Target Engagement Studies

Identification and Validation of Specific Biological Targets

Research into derivatives of the 2-Acetyl-1,2,3,4-tetrahydroisoquinoline scaffold has identified several key biological targets. These molecules have been shown to interact with various components of the central nervous system and cellular inflammatory pathways. Validated targets include G-protein coupled receptors (GPCRs) such as dopamine (B1211576) D2 and D3 receptors, ligand-gated ion channels like the AMPA receptor, and nuclear receptors, specifically Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govnih.govresearchgate.net Furthermore, enzymes involved in metabolic and cell cycle pathways, such as Dihydrofolate reductase (DHFR), have been identified as targets for specifically designed analogs. nih.gov The engagement of these targets underpins the observed anti-inflammatory, neuroprotective, and anti-cancer properties reported for this class of compounds. nih.govnih.gov

Receptor Binding and Ligand-Receptor Dynamics

The interaction of 2-acetyl-tetrahydroisoquinoline derivatives with various receptors has been characterized, revealing diverse binding modes and functional outcomes.

AMPA Receptor: A notable derivative, 2-Acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been identified as a potent, non-competitive antagonist of the AMPA receptor. nih.gov Saturation binding studies using a tritiated version of this racemic ligand demonstrated high-affinity binding. nih.gov

| Compound | Receptor Target | Binding Affinity (Kd) |

| Tritiated 2-Acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | AMPA Receptor | 14.8 ± 1.8 nM nih.gov |

PPARγ: Certain (S)-1,2,3,4-tetrahydroisoquinoline derivatives have been developed as selective PPARγ partial agonists. researchgate.net For instance, compound 20g from a specific study was found to possess a partial agonist profile with high affinity and low maximal activation, indicating a nuanced interaction with the receptor's ligand-binding domain. researchgate.net The activation of PPARγ by its ligands has been shown to modulate mesolimbic dopamine transmission and reduce the rewarding properties of opioids in preclinical models. nih.govmdpi.com

Enzyme Kinetic Analysis and Inhibition Mechanisms

Derivatives of the tetrahydroisoquinoline scaffold have been synthesized and evaluated as inhibitors of key enzymes, including those involved in folic acid synthesis.

Folic Acid Synthesis Enzymes (DHFR): Novel synthetic 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been investigated for their activity as inhibitors of Dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov This inhibition is a key mechanism for the anticancer properties of this compound class. nih.gov There is currently limited specific information in the reviewed literature regarding the interaction of this compound derivatives with cholinesterases or DNA GyraseB.

Modulation of Intracellular Signaling Pathways

A significant mechanism of action for 2-acetyl-tetrahydroisoquinoline derivatives is the modulation of intracellular signaling cascades, particularly those related to inflammation.

NF-κB Attenuation: The nuclear factor-κB (NF-κB) signaling pathway is a central regulator of inflammation and gene expression. nih.gov The derivative 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) was found to attenuate the nuclear translocation of NF-κB in lipopolysaccharide-activated microglial cells. nih.gov Similarly, another analog, 2-naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THI 53), is understood to regulate inflammatory responses through the NF-κB pathway. researchgate.net

Nitric Oxide Regulation and Gene Expression Downregulation: High levels of nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS) are associated with inflammatory conditions. wikipedia.org The compound AMTIQ effectively lowered nitric oxide levels in activated microglial cells. nih.gov This was achieved by downregulating the gene expression of iNOS and GTP cyclohydrolase I, the rate-limiting enzyme for the synthesis of tetrahydrobiopterin, a critical cofactor for NOS enzymes. nih.gov AMTIQ also repressed the gene expression of proinflammatory cytokines, including IL-1β and TNF-α. nih.gov

| Compound | Pathway/Target | Effect |

| AMTIQ | NF-κB | Attenuated nuclear translocation nih.gov |

| AMTIQ | Nitric Oxide | Lowered levels in activated microglial cells nih.gov |

| AMTIQ | iNOS Gene Expression | Downregulated nih.gov |

| AMTIQ | Proinflammatory Cytokine Genes (IL-1β, TNF-α) | Repressed expression nih.gov |

| THI 53 | NF-κB Pathway | Regulates inflammatory response researchgate.net |

| THI 53 | Nitric Oxide Production | Reduced in LPS-treated cells researchgate.net |

Protein-Ligand Interaction Dynamics and Allosteric Modulation

The interaction dynamics of these compounds are not limited to direct competition at the primary (orthosteric) binding site. Allosteric modulation, where a ligand binds to a secondary (allosteric) site to modify the receptor's response to its primary ligand, is a key mechanism. nih.govescholarship.org

The tetrahydroisoquinoline derivative SB269,652 serves as a clear example of this phenomenon. It acts as an allosteric antagonist at dopamine D3 and D2 receptors. nih.gov Studies of its effect on radioligand association and dissociation kinetics support its allosteric action. nih.gov This mode of interaction offers a sophisticated means of modulating receptor function, as allosteric modulators can fine-tune physiological signaling with potentially greater specificity and fewer side effects compared to traditional orthosteric ligands. nih.gov This interaction is mediated by conformational changes in the receptor protein, which in turn alter the binding or efficacy of the endogenous ligand. nih.gov

Preclinical Pharmacological Evaluation and Translational Research

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In vitro ADME studies are crucial in early drug discovery to assess the pharmacokinetic properties of a compound. bioline.org.br These evaluations help predict how a substance will behave in a living organism.

The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. researchgate.net This is often first evaluated using liver microsomal fractions, which contain key metabolic enzymes. springernature.comwuxiapptec.com

Studies on AMTIQ have demonstrated its stability against liver microsomal enzymes from both human and mouse sources. nih.gov Furthermore, the compound did not interfere with the activities of several key cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov The non-interference with these enzymes suggests a lower potential for drug-drug interactions. nih.gov

| Enzyme | Interaction Status | Source |

|---|---|---|

| CYP1A2 | No interference observed | nih.gov |

| CYP2D6 | No interference observed | nih.gov |

| CYP2C9 | No interference observed | nih.gov |

| CYP2C19 | No interference observed | nih.gov |

| CYP3A4 | No interference observed | nih.gov |

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. mdpi.com The BBB is a highly selective barrier that protects the brain, and it is estimated that over 98% of small-molecule drugs are unable to cross it effectively. mdpi.com

Pharmacokinetic studies conducted on AMTIQ revealed a brain-to-plasma ratio of 45%, indicating that the compound can successfully penetrate the blood-brain barrier. nih.gov This finding is consistent with research on the broader class of tetrahydroisoquinolines, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), which have also been shown to readily pass through the BBB and accumulate in the brain. nih.govnih.gov

In Vivo Efficacy and Pharmacodynamics in Animal Models of Disease

Following promising in vitro results, compounds are tested in living animal models to evaluate their efficacy and mechanism of action (pharmacodynamics) in a complex biological system. For neuroprotective agents, models such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mouse, which mimics aspects of Parkinson's disease, are commonly used. nih.govnih.gov

In the MPTP-treated mouse model, administration of AMTIQ resulted in significant neuroprotective and functional improvements. nih.gov

Behavioral tests are non-invasive methods used to assess motor coordination, balance, and muscle strength, providing functional evidence of a compound's efficacy.

Rotarod Test : This test evaluates motor coordination and balance by measuring the time a rodent can remain on a rotating rod. nih.gov Mice treated with AMTIQ showed improved performance scores in the rotarod test, indicating better motor function compared to untreated, MPTP-lesioned mice. nih.gov

Vertical Grid Test : This test assesses motor deficits, particularly those related to dopamine (B1211576) depletion, by measuring the time it takes for a mouse to turn and climb down a vertical wire mesh. nih.govconductscience.com AMTIQ-treated mice demonstrated improved scores in this test as well, further supporting the compound's ability to mitigate motor dysfunction. nih.gov

| Assessment | Outcome | Source |

|---|---|---|

| Rotarod Test | Improved behavioral scores | nih.gov |

| Vertical Grid Test | Improved behavioral scores | nih.gov |

Post-mortem tissue analysis provides direct evidence of a compound's effects at the cellular and molecular level. Key biomarkers for neurodegenerative diseases include the health of specific neuron populations and the state of neuroinflammation.

Microglial Activation : Microglia are the primary immune cells of the brain. In pathological states, they become activated, contributing to neuroinflammation which is implicated in neurodegeneration. nih.govnih.gov Treatment with AMTIQ led to a discernible decrease in microglial activation in the brains of MPTP-treated mice. nih.gov

Dopaminergic Neuron Survival : The hallmark of Parkinson's disease is the progressive loss of dopamine-producing (dopaminergic) neurons in the nigrostriatal pathway. nih.gov Histopathological analysis revealed that AMTIQ treatment resulted in an increased survival of dopaminergic neurons and their fibers in the mouse model. nih.gov This neuroprotective effect on dopamine terminals is a key finding, suggesting a disease-modifying potential. nih.govnih.gov

Preliminary Safety and Tolerability Studies

Initial safety and tolerability studies are performed to identify any potential toxicity of a drug candidate. While comprehensive safety data for AMTIQ is not detailed in the primary efficacy studies, research on other closely related tetrahydroisoquinoline analogs provides some context. For instance, in vitro and in vivo toxicity studies conducted on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-methyl THIQ) observed no significant toxicity, suggesting a favorable preliminary safety profile for this class of compounds. nih.gov

Computational Chemistry and in Silico Approaches in 2 Acetyl 1,2,3,4 Tetrahydroisoquinoline Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to understand the interactions between 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives and their protein targets, offering insights into binding affinities and modes of action.

Research on novel tetrahydroisoquinoline-conjugated dipeptides has utilized molecular docking to investigate their antibacterial activity against E. coli. The crystal structure of E. coli DNA gyrase B (PDB ID: 4KFG) was selected as the target. Docking studies revealed that these compounds fit well into the active site of the enzyme, with one derivative showing a particularly high binding affinity, indicated by a low energy score of -6.708 kcal/mol. nih.gov This strong interaction helps to explain the significant antibacterial activity observed for these compounds. nih.gov

In another study, various 1,2,3,4-tetrahydroisoquinoline (B50084) analogs were docked into the non-nucleoside inhibitor (NNRTI) binding pocket of HIV-1 Reverse Transcriptase (PDB ID: 1FK9). scispace.com The results showed that several analogs exhibited high potency, with docking energies as favorable as -20.05 kcal/mol, suggesting strong binding to the allosteric site of the enzyme. scispace.com These findings indicate that the tetrahydroisoquinoline scaffold can serve as a basis for designing potent HIV-1 RT inhibitors. scispace.com

Furthermore, molecular docking has been employed to understand how conjugates of 1,2,3,4-tetrahydroisoquinoline and 2H-chromen-2-one inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov Calculations performed on a human P-glycoprotein homology model helped to elucidate the binding modes of these ligands, providing a structural basis for their potent inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov

| Derivative/Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions/Findings |

| Tetrahydroisoquinoline-dipeptide conjugate | E. coli DNA gyrase B | 4KFG | -6.708 | High binding affinity suggests a mechanism for antibacterial activity. nih.gov |

| Tetrahydroisoquinoline analog 1d | HIV-1 Reverse Transcriptase | 1FK9 | -20.05 | Indicates high potency as a non-nucleoside inhibitor. scispace.com |

| Tetrahydroisoquinoline analog 2c | HIV-1 Reverse Transcriptase | 1FK9 | -19.01 | Shows strong binding in the NNRTI pocket. scispace.com |

| Tetrahydroisoquinoline-coumarin conjugate | P-glycoprotein (human homology model) | N/A | N/A | Docking helped gain insights into the binding modes of potent P-gp inhibitors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of newly designed molecules and for understanding the physicochemical properties that govern their potency.

A QSAR study was conducted on a series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs to investigate their cytotoxicity against various cancer cell lines. nih.gov The results indicated that descriptors such as the total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and the 3D Petitjean index (PJI3) were critical for explaining the observed cytotoxic activities. nih.gov For instance, the most potent compound against the MOLT-3 cell line also had the highest Gu value, highlighting the importance of molecular symmetry for its activity. nih.gov

In the context of anticancer drug research, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1). mdpi.com These models demonstrated good statistical and predictive properties (CoMFA: q² = 0.778, Rpred² = 0.709; CoMSIA: q² = 0.764, Rpred² = 0.713). mdpi.com The contour maps generated from these models provided guidance for designing new derivatives with enhanced activity by highlighting regions where steric bulk, electrostatic, and hydrophobic interactions could be optimized. mdpi.com

Another QSAR analysis focused on 1-aryl-tetrahydroisoquinoline derivatives as potential anti-HIV agents. rasayanjournal.co.in Using electronic descriptors calculated by the PM3 semiempirical method, a multilinear regression model was developed. The best QSAR equation revealed that atomic net charges on specific carbon atoms (C3, C4, C6, C8), dipole moment (µ), polarizability (α), and the partition coefficient (log P) were significant predictors of anti-HIV activity. rasayanjournal.co.in The model showed good statistical significance (r² = 0.875), providing a framework for designing new compounds with potentially higher efficacy. rasayanjournal.co.in

| QSAR Study Subject | Biological Activity | Key Descriptors/Model | Model Statistics |

| N-tosyl-1,2,3,4-tetrahydroisoquinolines | Cytotoxicity | Total symmetry index (Gu), 3D-MoRSE, 3D Petitjean index | N/A |

| Tetrahydroquinoline derivatives | LSD1 Inhibition | CoMFA, CoMSIA | CoMFA: q² = 0.778, Rpred² = 0.709; CoMSIA: q² = 0.764, Rpred² = 0.713 mdpi.com |

| 1-aryl-tetrahydroisoquinoline derivatives | Anti-HIV Activity | Atomic net charges, dipole moment, polarizability, log P | r² = 0.875 rasayanjournal.co.in |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models serve as templates for virtual screening of large compound libraries to discover novel scaffolds with similar therapeutic potential.

A 3D pharmacophore model was developed for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with known anticonvulsant activity. nih.gov The model was generated from a training set of 17 compounds and the best hypothesis consisted of five key features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. nih.gov This model exhibited a high correlation coefficient of 0.919, indicating its strong predictive power. nih.gov It proved to be an effective tool for designing new anticonvulsant agents based on the tetrahydroisoquinoline scaffold and for explaining the varying efficacy of different N-substituted derivatives by considering excluded volumes. nih.gov

This approach allows researchers to filter large virtual libraries and prioritize compounds for synthesis and biological testing, thereby accelerating the discovery of new lead compounds. The tetrahydroisoquinoline ring is recognized as a "privileged scaffold" in medicinal chemistry, and pharmacophore models based on this core structure are valuable for developing novel agents for various therapeutic targets, including cancer. nih.gov

| Study Subject | Biological Activity | Pharmacophore Features | Model Statistics |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Anticonvulsant | 2 Hydrogen Bond Acceptors, 2 Hydrophobic Features, 1 Hydrophobic Aromatic Region | Correlation Coefficient = 0.919 nih.gov |

Molecular Dynamics Simulations to Understand Conformational Changes and Binding Events

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations provide detailed insights into the stability of ligand-protein complexes, conformational changes, and the dynamics of binding events.

To understand the binding efficiency and stability of novel hexahydroisoquinoline-4-carbonitrile derivatives with Cyclin-Dependent Kinase 5 (CDK5), a 100 ns MD simulation was performed. tandfonline.com Such simulations can reveal how the ligand and protein adapt to each other upon binding and assess the stability of the interactions predicted by molecular docking over a longer timescale.

In a study on tetrahydroquinoline derivatives as LSD1 inhibitors, MD simulations of 100 ns were conducted for several ligand-protein complexes. mdpi.com The conformational stability of the complexes was analyzed by calculating the root-mean-square deviation (RMSD) of the protein's Cα atoms and the ligand. mdpi.com These simulations confirmed that newly designed compounds formed stable complexes with the LSD1 enzyme, with specific hydrogen bond interactions contributing to this stability. mdpi.com